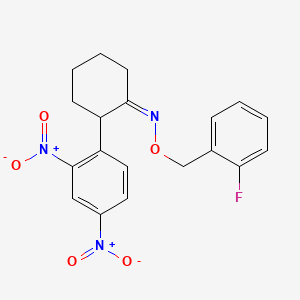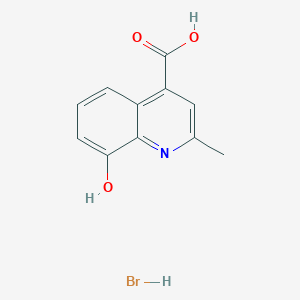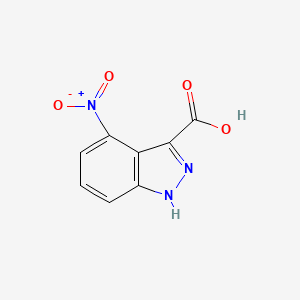![molecular formula C17H13N5OS B2627145 N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 1797722-10-1](/img/structure/B2627145.png)
N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 . They are not obtained in nature but are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of triazoles has been a subject of intense research. Various synthetic routes have been used over the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .
Molecular Structure Analysis
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .
Chemical Reactions Analysis
Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This makes them versatile in chemical reactions and allows for the construction of diverse novel bioactive molecules .
Physical and Chemical Properties Analysis
Triazoles are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 . They are unsaturated, π-excessive, five-membered heterocycles with a 6π delocalized electron ring system which gives them an aromatic character .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A study conducted by Patel and Patel (2015) focuses on the synthesis of heterocyclic compounds with potential antibacterial and antifungal activities. While not directly mentioning the compound , the research explores related chemical structures and their biological activities, suggesting a broader interest in triazole derivatives for antimicrobial purposes (G. K. Patel & H. S. Patel, 2015).
Antimicrobial Properties
Another research by Darekar et al. (2020) discusses the microwave-assisted synthesis of novel derivatives with potential antibacterial activity, emphasizing the importance of such compounds in fighting bacterial infections. This work hints at the broader applicability of similar molecular frameworks in developing new antimicrobials (N. Darekar, B. Karale, H. Akolkar, & A. S. Burungale, 2020).
Drug-likeness and Antimycobacterial Activity
Pandya et al. (2019) delve into the drug-likeness properties and in vitro microbial investigation of a library of compounds, demonstrating good to moderate activity against bacterial strains. Among these, certain compounds showed better antimycobacterial agents compared to standard drugs, highlighting the potential of triazole derivatives in developing new treatments for bacterial infections (K. Pandya, B. Dave, Rajeshri J Patel, & P. Desai, 2019).
Catalytic Applications
Research by Saleem et al. (2014) on catalyst activation with triazole-based organochalcogen ligand complexes illustrates the chemical versatility of triazole derivatives in catalysis, providing insights into their potential industrial and synthetic applications (Fariha Saleem, G. K. Rao, Arun Kumar, G. Mukherjee, & A. Singh, 2014).
Antiviral Activity
Hebishy et al. (2020) describe a new route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against avian influenza virus. This study underscores the potential of triazole derivatives in antiviral research, offering promising leads for developing new antiviral agents (A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce their biological effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic etc .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
The orientation of the thiazole ring towards the target site and the substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Direcciones Futuras
Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are also important in organocatalysis, agrochemicals, and materials science . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
Análisis Bioquímico
Biochemical Properties
The thiazole ring in N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide is a key structural component in many bioactive molecules, including antimicrobial, antifungal, anti-inflammatory, and antitumor agents . The benzotriazole moiety is also known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
For instance, some thiazole derivatives have demonstrated antioxidant, analgesic, and neuroprotective effects .
Molecular Mechanism
It is known that the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that the compound could potentially interact with biomolecules through these mechanisms.
Metabolic Pathways
Thiazole derivatives are known to be bioisosteres of amide bonds and possess higher stability towards metabolic degradation .
Propiedades
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2H-benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-10-18-16(9-24-10)12-4-2-3-5-13(12)19-17(23)11-6-7-14-15(8-11)21-22-20-14/h2-9H,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKUWPBAAOYLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=NNN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2627065.png)

![3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2627068.png)





![N-([2,2'-bifuran]-5-ylmethyl)-3-phenylpropanamide](/img/structure/B2627075.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2627076.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2627078.png)


![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2627084.png)
